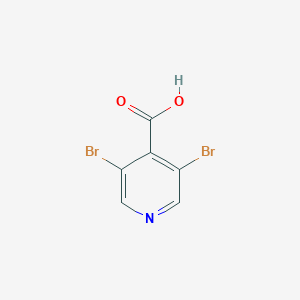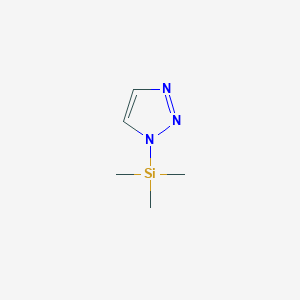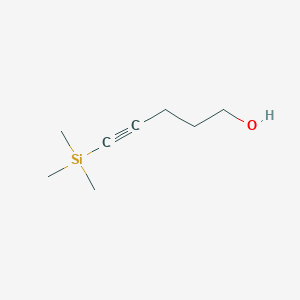![molecular formula C19H19BrN6O5 B083510 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- CAS No. 14071-35-3](/img/structure/B83510.png)
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-' is a chemical compound that has been widely used in scientific research. This compound has been found to have various applications in different fields, including biochemistry, molecular biology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. It may also act by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Acetamide has also been found to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Acetamide in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using Acetamide is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of Acetamide. One direction is the development of new derivatives of Acetamide with improved properties. Another direction is the study of the mechanism of action of Acetamide in more detail. Additionally, Acetamide can be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Synthesemethoden
Acetamide can be synthesized by the reaction of N-(2-hydroxyethyl)-p-phenylenediamine with 2-bromo-6-cyano-4-nitrophenol in the presence of a base. The resulting compound is then treated with acetic anhydride to form Acetamide.
Wissenschaftliche Forschungsanwendungen
Acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological systems. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Acetamide has also been used as a fluorescent probe for the detection of proteins and DNA.
Eigenschaften
CAS-Nummer |
14071-35-3 |
|---|---|
Produktname |
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- |
Molekularformel |
C19H19BrN6O5 |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H19BrN6O5/c1-12(29)22-18-10-14(25(4-6-27)5-7-28)2-3-17(18)23-24-19-13(11-21)8-15(26(30)31)9-16(19)20/h2-3,8-10,27-28H,4-7H2,1H3,(H,22,29) |
InChI-Schlüssel |
TZGRVPGNUHVFOB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N |
Andere CAS-Nummern |
14071-35-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)








![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)